Product packaging for Quinoxaline-5-thiol(Cat. No.:CAS No. 760121-40-2)

Quinoxaline-5-thiol

Cat. No.: B13104788
CAS No.: 760121-40-2
M. Wt: 162.21 g/mol
InChI Key: ADSNLQNMRSYBKC-UHFFFAOYSA-N
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Description

Significance of the Quinoxaline (B1680401) Core in Contemporary Chemical Research

The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, stands as a privileged structure in modern chemical research. mdpi.comresearchgate.net Its significance stems from its versatile physicochemical and biological properties, which have led to its incorporation into a wide array of functional molecules. mdpi.com The rigid, planar aromatic system of the quinoxaline core facilitates interactions with various biological targets, such as enzymes and receptors, making it a valuable framework in medicinal chemistry. mdpi.com This structural feature is present in several natural and synthetic compounds with notable therapeutic activities, including antibiotics like echinomycin (B1671085) and actinomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against transplantable tumors. mdpi.comnih.govanu.edu.au

The ease of functionalization of the quinoxaline ring allows for the strategic placement of various substituents, enabling the fine-tuning of its electronic and steric properties. mdpi.com This adaptability is crucial for developing molecules with specific applications, ranging from pharmaceuticals to materials science. mdpi.comnih.gov In the realm of materials science, quinoxaline derivatives are investigated for their potential in creating dyes, fluorescent materials, electroluminescent devices, and organic semiconductors. mdpi.comanu.edu.auresearchgate.net The electron-accepting nature of the quinoxaline moiety makes it a valuable component in the design of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.netresearchgate.net

The following table provides a summary of the key areas where the quinoxaline core is of significant research interest:

Research AreaSignificance of the Quinoxaline CoreKey Applications
Medicinal Chemistry Privileged scaffold for drug design due to its interaction with biological targets. mdpi.comnih.govAnticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.nethowardgardner.com
Materials Science Electron-accepting properties and rigid planar structure. mdpi.comresearchgate.netDyes, fluorescent materials, organic semiconductors, and electroluminescent devices. mdpi.comanu.edu.auresearchgate.net
Agrochemicals Basis for the development of new pesticides and herbicides. nih.govCrop protection.
Catalysis Ligands for transition metal catalysts. scielo.org.zaOrganic synthesis.

The continuous exploration of new synthetic methodologies, including green chemistry approaches, further underscores the enduring importance of the quinoxaline core in contemporary chemical research. nih.govscielo.org.za

Specific Research Focus on Thiol-Substituted Quinoxalines: An Overview

The introduction of a thiol (-SH) group onto the quinoxaline scaffold has opened up a specific and highly active area of research. Thiol-substituted quinoxalines, such as Quinoxaline-5-thiol, exhibit a unique set of properties that distinguish them from other quinoxaline derivatives. The presence of the sulfur atom introduces additional coordination sites for metal ions, enhances biological activity, and provides a handle for further chemical modifications. thieme-connect.comacs.org

Research into thiol-substituted quinoxalines has been driven by their potential applications in several fields. In medicinal chemistry, these compounds have been investigated for their antimicrobial, antiviral, and anticancer activities. thieme-connect.comresearchgate.net The thiol group can play a crucial role in the biological mechanism of action, for instance, by interacting with metalloenzymes or by participating in redox processes within the cell. The ability of some quinoxaline derivatives to inhibit the growth of Mycobacterium tuberculosis has been a significant focus of research. researchgate.netmtieat.org

Furthermore, the thiol group in these quinoxaline derivatives can exist in equilibrium with its tautomeric thione form. This thione-thiol tautomerism is a key characteristic that influences the chemical reactivity and biological properties of these compounds. acs.org The development of synthetic methods to introduce thiol groups at specific positions on the quinoxaline ring is an active area of investigation, with researchers exploring various synthetic strategies to achieve regioselectivity and high yields. thieme-connect.comsapub.org

The table below summarizes the primary research directions for thiol-substituted quinoxalines:

Research FocusKey Findings and Applications
Antimicrobial Activity Derivatives have shown activity against various bacterial and fungal strains, including drug-resistant ones. thieme-connect.comresearchgate.net
Antiviral Properties Some thiol-substituted quinoxalines have been evaluated for their ability to inhibit viral replication. researchgate.net
Anticancer Research These compounds have been studied for their cytotoxic effects on various cancer cell lines.
Coordination Chemistry The thiol group acts as a ligand for metal ions, leading to the formation of coordination complexes with potential catalytic or material applications.
Synthetic Methodology Development of efficient and regioselective methods for the synthesis of thiol-substituted quinoxalines. thieme-connect.comsapub.org

Historical Development of this compound Research

The historical development of research on this compound is intrinsically linked to the broader history of quinoxaline chemistry. The foundational synthesis of quinoxalines, established in the late 19th century, involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mdpi.com This classical approach laid the groundwork for the synthesis of a vast number of quinoxaline derivatives.

The specific exploration of sulfur-containing quinoxalines, including thiols, gained momentum as chemists sought to introduce heteroatoms to modulate the electronic and biological properties of the quinoxaline core. Early synthetic methods for preparing quinoxaline thiols were often multi-step processes that required harsh reaction conditions, such as high temperatures and the use of strong acid catalysts. mdpi.com

While specific early reports on the synthesis of this compound are not as prominently documented as for other isomers like quinoxaline-2-thiol, its preparation would have followed the general synthetic strategies developed for introducing thiol groups onto aromatic rings. These methods often involved the conversion of an amino or halo-substituted quinoxaline precursor to the corresponding thiol.

The evolution of synthetic methodologies, particularly the advent of more efficient and milder techniques in the latter half of the 20th century and into the 21st century, has greatly facilitated the synthesis of specifically substituted quinoxalines like this compound. scielo.org.zaresearchgate.net The development of green chemistry approaches, utilizing recyclable catalysts and aqueous reaction media, represents a significant advancement in the synthesis of quinoxaline derivatives. mdpi.com

A timeline of key developments in quinoxaline synthesis relevant to this compound is presented below:

PeriodKey Developments
Late 19th Century First synthesis of the quinoxaline ring system through condensation reactions. mdpi.comresearchgate.net
Mid-20th Century Exploration of various substituted quinoxalines and the introduction of different functional groups.
Late 20th Century Development of more sophisticated synthetic methods, including catalyzed reactions, for improved yields and regioselectivity. scielo.org.za
21st Century Focus on green and sustainable synthetic routes for quinoxaline derivatives, including microwave-assisted and one-pot syntheses. mdpi.comresearchgate.net

Interdisciplinary Relevance of this compound in Chemical Sciences

The chemical compound this compound holds relevance across multiple disciplines within the chemical sciences, a testament to the versatility of the quinoxaline scaffold and the unique properties imparted by the thiol substituent. mdpi.comnih.govresearchgate.net

In medicinal chemistry , this compound and its derivatives are of interest for their potential biological activities. The quinoxaline core itself is found in a number of pharmacologically active compounds, and the addition of a thiol group can enhance or modify these properties. mdpi.comhowardgardner.com Research has explored their potential as antimicrobial, antiviral, and anticancer agents. researchgate.netmtieat.org The ability of the thiol group to coordinate with metal ions is also relevant in the context of designing metalloenzyme inhibitors.

In materials science , the electron-accepting nature of the quinoxaline ring makes its derivatives, including this compound, candidates for use in organic electronic materials. mdpi.comanu.edu.auresearchgate.net The thiol group can be used to anchor these molecules to surfaces, such as gold electrodes, which is a critical aspect in the fabrication of molecular electronic devices. Furthermore, the potential for these compounds to act as ligands for metal complexes opens up possibilities for creating new materials with interesting optical and electronic properties. researchgate.netresearchgate.net

In supramolecular chemistry , the ability of the quinoxaline nitrogen atoms and the sulfur atom of the thiol group to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes this compound a potential building block for the construction of self-assembling systems and molecular sensors.

The interdisciplinary applications of this compound are summarized in the following table:

Field of ChemistryRelevance of this compound
Medicinal Chemistry Scaffold for the development of new therapeutic agents with antimicrobial, antiviral, and anticancer properties. researchgate.nethowardgardner.com
Materials Science Building block for organic electronic materials, including conductors and light-emitting diodes. mdpi.comresearchgate.netresearchgate.net
Coordination Chemistry Ligand for the formation of metal complexes with potential catalytic or material applications.
Organic Synthesis A versatile intermediate for the synthesis of more complex heterocyclic systems. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S B13104788 Quinoxaline-5-thiol CAS No. 760121-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxaline-5-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSNLQNMRSYBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668620
Record name Quinoxaline-5(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760121-40-2
Record name Quinoxaline-5(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Quinoxaline 5 Thiol

Classical Approaches for Quinoxaline (B1680401) Framework Construction Relevant to Thiolation

The foundational methods for creating the quinoxaline core are pivotal to understanding the subsequent introduction of a thiol group at the 5-position. These classical routes have been refined over time to improve efficiency and accommodate a variety of substituents.

Condensation Reactions with o-Arylenediamines and 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-arylenediamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. mtieat.orgsemanticscholar.orgrsc.orgresearchgate.net This reaction, often referred to as the Hinsberg or Körner synthesis, forms the basis for creating a wide array of quinoxaline derivatives. mtieat.orgsemanticscholar.orgrsc.org The process involves the nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrazine (B50134) ring of the quinoxaline system.

The versatility of this method lies in the variety of 1,2-dicarbonyl compounds and their surrogates that can be used, including glyoxal, benzil (B1666583), α-ketoesters, and α-haloketones. mtieat.orgsemanticscholar.orgrsc.org While this approach directly yields the quinoxaline core, the introduction of a thiol group, specifically at the 5-position, requires subsequent modification or the use of appropriately substituted starting materials.

Modified Classical Protocols for Thiol Introduction

To obtain Quinoxaline-5-thiol, classical synthesis must be adapted to incorporate the sulfur functionality. One approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 5-position of a pre-formed quinoxaline ring with a thiolating agent. For instance, 2,3-dichloroquinoxaline (B139996) can react with thiourea (B124793) in an ethanol (B145695) solvent to introduce thiol groups. Another strategy involves the use of sulfur-containing nucleophiles like sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na2S) to displace a leaving group. thieme-connect.com

Furthermore, modifications can be made to the starting materials. For example, using a substituted o-phenylenediamine (B120857) that already contains a protected thiol group or a precursor group that can be readily converted to a thiol after the quinoxaline ring formation is a viable strategy. The substitution of the quinoxaline core with a thiol group is intended to increase the donation of electrons to the aromatic ring, thereby enhancing the electron availability of the quinoxaline's nitrogen atoms. nih.gov

Modern and Green Synthetic Pathways for Thiol-Substituted Quinoxalines

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and atom-economical methods. This has led to the emergence of modern techniques for the synthesis of quinoxaline derivatives, including those with thiol substituents.

Catalytic Synthesis Routes (e.g., Transition Metal Catalysis, Organocatalysis)

Modern synthetic strategies frequently employ catalysts to enhance reaction rates, yields, and selectivity under milder conditions. Both transition metal catalysts and organocatalysts have proven effective in the synthesis of quinoxalines.

Transition metal catalysts, such as those based on copper, palladium, nickel, and cobalt, have been utilized in various synthetic transformations leading to quinoxalines. organic-chemistry.org For instance, copper-catalyzed multicomponent reactions involving 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) provide a one-pot route to quinoxalines. organic-chemistry.org Nickel-based catalysts have been shown to be effective for the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org The use of an iridium catalyst has been reported for the [4+2] annulation of β‐keto sulfoxonium ylides and o‐phenylenediamine to produce quinoxaline derivatives. researchgate.net

Organocatalysis offers a metal-free alternative for quinoxaline synthesis. Catalysts like nitrilotris(methylenephosphonic acid) have been used to promote the condensation of 1,2-diamines and 1,2-dicarbonyl compounds with high efficiency and the ability to recycle the catalyst. semanticscholar.orgrsc.org Bio-inspired ortho-quinone catalysts have also been applied to the oxidative synthesis of quinoxalines from primary amines using oxygen as a green oxidant. organic-chemistry.org

One-Pot and Multicomponent Reactions for Efficient Thiolation

One-pot and multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the synthesis of complex molecules in a single step, reducing waste and saving time. mtieat.org Several MCRs have been developed for the synthesis of substituted quinoxalines.

A notable example is the one-pot, pseudo-five component reaction of 3,4-diaminobenzoic acid, a 1,2-dicarbonyl compound, a dialkyl acetylenedicarboxylate, and two equivalents of an isocyanide to form quinoxaline-furan bis-heterocyclic structures. researchgate.net Another approach involves a sequential one-pot multicomponent reaction using a triethylammonium (B8662869) thiolate salt, which is reacted with methyl iodide and o-phenylenediamine to yield a quinoxaline containing an indandione substituent. tandfonline.com These methods showcase the power of MCRs to construct complex molecular architectures efficiently.

For direct thiolation, a one-pot strategy for the synthesis of quinoxalines via oxidative cyclization of α-halo ketones and o-phenylenediamine in water has been developed, which does not require any catalyst. rsc.orgnih.gov Furthermore, a metal- and additive-free cyclization under visible light has been established for the synthesis of 2-thiolated quinoxaline derivatives from o-diisocyanoarenes and thiols. mtieat.orgrsc.orgnih.gov

Microwave-Assisted and Aqueous Medium Syntheses

To align with the principles of green chemistry, synthetic methods that utilize alternative energy sources and environmentally benign solvents are being increasingly explored. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comudayton.edu The synthesis of quinoxalines under microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comudayton.eduresearchgate.net For instance, the condensation of o-phenylenediamine and 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation. sapub.org Microwave-assisted heteroaromatic nucleophilic substitution reactions on 2-chloroquinoxaline (B48734) with thiols have been shown to produce mono- and di-substituted products in good yields under mild, metal-free conditions. colab.ws

The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. nih.govmdpi.com Several methods for quinoxaline synthesis have been successfully adapted to aqueous media. nih.govmdpi.com For example, a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in water can be used to prepare quinoxalines from substituted benzil and o-phenylenediamine derivatives. mdpi.com Polyaniline-sulfate salt has also been used as a reusable catalyst for the synthesis of quinoxaline derivatives in water. researchgate.net The reaction of o-phenylenediamines with phenacyl bromides in water at 80 °C affords quinoxalines in good yields without the need for a catalyst. rsc.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

Methodology Key Features Advantages Typical Conditions
Classical Condensation Reaction of o-arylenediamines and 1,2-dicarbonyls mtieat.orgsemanticscholar.orgrsc.org Well-established, versatile Refluxing ethanol, often with acid catalyst scielo.org.za
Catalytic Routes Use of transition metals or organocatalysts organic-chemistry.orgscielo.org.za High efficiency, mild conditions, selectivity Varies with catalyst (e.g., CuI, NiBr2, organocatalysts) organic-chemistry.org
One-Pot/Multicomponent Multiple reactions in a single vessel mtieat.orgresearchgate.nettandfonline.com Step and atom economy, reduced waste Varies, can be catalyst-free or catalyzed tandfonline.comnih.gov
Microwave-Assisted Use of microwave irradiation mdpi.comudayton.educolab.ws Rapid reaction times, high yields Solvent-free or in various solvents udayton.educolab.ws
Aqueous Synthesis Use of water as a solvent nih.govmdpi.comresearchgate.net Environmentally friendly, safe Often with a catalyst (e.g., CAN, polyaniline-sulfate) mdpi.comresearchgate.net

Precursor-Based Synthesis of Quinoxaline-thiols

Precursor-based methods are fundamental in heterocyclic chemistry, offering routes to the core quinoxaline structure, which can be simultaneously or subsequently functionalized with a thiol group.

Synthesis from α-Oxosulfines and o-Arylenediamines

A notable method for the synthesis of quinoxaline-2-thiols involves the reaction of α-oxosulfines with o-arylenediamines. This approach provides a direct and efficient strategy for preparing these compounds in moderate to good yields. The reaction mechanism begins with the thermal elimination of phenacyl sulfoxides that bear a 1-methyl-1H-tetrazole group, which generates the highly reactive α-oxosulfine intermediate. cusat.ac.inrasayanjournal.co.in

The subsequent steps involve a site-selective carbophilic addition of the o-arylenediamine to the sulfine. This is followed by a series of intramolecular reactions, including nucleophilic addition and dehydration, which leads to the formation of the quinoxaline ring and the introduction of the thiol group, which exists in tautomeric equilibrium with its thione form. rasayanjournal.co.in The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) at elevated temperatures. rasayanjournal.co.in

While this method has been primarily documented for the synthesis of quinoxaline-2-thiols, its principles could theoretically be adapted for other isomers, although this would require specifically substituted precursors to direct the cyclization and functionalization to the desired position. cusat.ac.inrasayanjournal.co.in

Table 1: General Conditions for Synthesis of Quinoxaline-2-thiols from α-Oxosulfines

Parameter Condition
Sulfine Precursor 2-[(1-methyl-1H-tetrazol-5-yl)sulfinyl]-1-arylethan-1-one
Second Reactant o-Arylenediamine
Solvent 1,4-dioxane
Temperature 80 °C
Reaction Time ~2 hours

| Yield | Moderate to Good |

Routes Involving Halogen-Thiol Exchange Reactions

Halogen-thiol exchange is a powerful and widely used method for introducing a thiol group onto an aromatic or heteroaromatic ring. This strategy is particularly relevant for the synthesis of this compound, as it relies on the nucleophilic substitution of a halogen atom at the C5 position of the quinoxaline core. The precursor for this reaction is a 5-haloquinoxaline, such as 5-chloroquinoxaline.

The chlorine atom at the C5 position can be displaced by a variety of sulfur-containing nucleophiles. Common thiolating agents used in such reactions include sodium hydrosulfide (NaSH) or thiourea. The reaction with thiourea typically proceeds via the formation of an intermediate isothiouronium salt, which is then hydrolyzed, often under basic conditions, to yield the final thiol. wikipedia.orglibretexts.org This method is advantageous as it allows for the late-stage introduction of the thiol group onto a pre-formed quinoxaline ring.

The efficiency of the substitution can be influenced by factors such as the nature of the halogen (with iodine being the most reactive), the choice of the sulfur nucleophile, the solvent, and the reaction temperature. In some cases, phase transfer catalysts (PTC) like Tri Ethyl Benzyl Ammonium Chloride (TEBAC) are employed to facilitate the reaction, especially when dealing with solid-liquid phase reactions. rasayanjournal.co.in

Table 2: General Scheme for Halogen-Thiol Exchange on a Quinoxaline Core

Reactant 1 Reactant 2 Reagents/Conditions Product

Directed Thiolation and Regioselective Synthesis of this compound

Achieving regioselectivity is a paramount challenge in the synthesis of substituted quinoxalines. For this compound, this means ensuring the thiol group is introduced specifically at the C5 position. This can be accomplished either through the regioselective functionalization of the pre-formed quinoxaline ring or by constructing the ring from a precursor that already contains the desired substitution pattern.

One of the most classical and effective methods for ensuring regioselectivity is to start with a substituted o-phenylenediamine. sapub.orgchim.it To synthesize this compound, one would ideally start with a 3-substituted-1,2-phenylenediamine where the substituent is either a thiol group or a functional group that can be readily converted into a thiol. The condensation of this substituted diamine with a 1,2-dicarbonyl compound, such as glyoxal, would lead directly to the formation of the 5-substituted quinoxaline.

Alternatively, modern synthetic methods involving directed C-H activation offer a more atom-economical approach. While direct C-H thiolation of quinoxaline at the C5 position is not extensively documented, related C-H functionalizations on quinoline (B57606) (benzo[b]pyridine), a structurally similar heterocycle, have been achieved. mdpi.comnih.gov These reactions often rely on a directing group attached to the heterocyclic core, which positions a transition metal catalyst to selectively activate a specific C-H bond. For instance, an 8-amino group on the quinoline ring can direct functionalization to the C5 position. mdpi.com A similar strategy could potentially be developed for the quinoxaline system to achieve a directed, regioselective thiolation at the C5 position.

Chemical Reactivity and Derivatization of Quinoxaline 5 Thiol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoxaline-thiol Scaffold

The quinoxaline (B1680401) ring system is inherently electron-deficient, which influences its susceptibility to aromatic substitution reactions. rsc.orgresearchgate.net

Nucleophilic Substitution of Halogen Atoms for Functionalization

While direct electrophilic substitution on the quinoxaline ring can be challenging, nucleophilic aromatic substitution (SNAr) provides a more facile route for functionalization, particularly when a leaving group such as a halogen is present on the ring. nih.govsapub.org For instance, chloro-substituted quinoxalines can readily react with various nucleophiles. nih.gov In the context of quinoxaline-5-thiol, if a halogen were present at another position on the ring, it would serve as a reactive handle for introducing a wide array of functional groups through SNAr reactions. The thiol group itself, or its thiolate form, is a potent nucleophile and can participate in such substitution reactions. The general reactivity for SNAr on heteroaryl halides with thiols proceeds smoothly, often in the presence of a base like potassium carbonate in a solvent such as DMAc. nih.gov

For example, the synthesis of various quinoxaline derivatives can be achieved through the nucleophilic substitution of a chlorine atom. nih.gov This strategy is a cornerstone in the diversification of the quinoxaline scaffold.

Redox Chemistry of the Thiol Group in this compound

The thiol group (-SH) of this compound is redox-active and can participate in a variety of oxidation-reduction reactions. The oxidation of thiols is a fundamental process in organic chemistry and biochemistry. youtube.com The thiol group can be oxidized to several higher oxidation states, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). nih.govnih.gov These transformations can significantly alter the chemical and physical properties of the molecule.

Under milder oxidative conditions, two molecules of a thiol can couple to form a disulfide (R-S-S-R). youtube.com This reversible reaction is a key feature of thiol chemistry. The formation of disulfides from thiols can be achieved using a variety of oxidizing agents, including hydrogen peroxide in the presence of a catalyst, or even aerobic oxidation. organic-chemistry.org The disulfide bond can, in turn, be reduced back to the corresponding thiols, highlighting the dynamic nature of this functional group. chemrxiv.org The redox potential of the thiol group is an important parameter that governs its reactivity in these processes. acs.org

Formation of Thioether and Disulfide Derivatives from this compound

The nucleophilic nature of the thiol group in this compound makes it a versatile precursor for the synthesis of thioether and disulfide derivatives.

Thioether Formation: Thioethers (or sulfides) are compounds with the general structure R-S-R'. The synthesis of thioethers from thiols is a common transformation and can be achieved through several methods. acsgcipr.org A widely used approach is the reaction of the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction.

Another important method for thioether synthesis is the metal-catalyzed thiolation of aryl or heteroaryl halides. acsgcipr.org This approach would be relevant for coupling this compound with various aromatic or heteroaromatic partners.

Disulfide Formation: As mentioned in the redox chemistry section, the oxidation of this compound leads to the formation of a symmetrical disulfide, bis(quinoxalin-5-yl) disulfide. This reaction can be promoted by a range of oxidizing agents. organic-chemistry.org The formation of unsymmetrical disulfides, where the this compound is coupled with a different thiol, can also be achieved through specific synthetic strategies, often involving the reaction of a thiol with a pre-activated thiol derivative. organic-chemistry.orgmdpi.com

Table 1: Examples of Thioether and Disulfide Formation Reactions

Reactant 1Reactant 2Product TypeGeneral Reaction
This compoundAlkyl Halide (R-X)ThioetherQuinoxaline-5-SR
This compoundAryl Halide (Ar-X)ThioetherQuinoxaline-5-SAr
This compoundOxidizing AgentDisulfideQuinoxaline-5-S-S-5-Quinoxaline

Coordination Chemistry of this compound with Metal Centers

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. researchgate.netisca.in The nitrogen atoms of the pyrazine (B50134) ring and the sulfur atom of the thiol group can all act as donor atoms to a metal center.

Ligand Design and Complex Formation

Quinoxaline derivatives are well-known for their ability to form stable complexes with a variety of transition metal ions. researchgate.netisca.innih.gov The design of ligands based on the quinoxaline scaffold allows for the synthesis of metal complexes with specific geometries and electronic properties. In the case of this compound, the presence of both "hard" nitrogen donors and a "soft" sulfur donor makes it a potentially versatile and hemilabile ligand.

The formation of metal thiolate complexes is a well-established area of coordination chemistry. wikipedia.org These complexes can be synthesized by reacting a metal salt with a thiol, often in the presence of a base to deprotonate the thiol. For this compound, coordination could occur through the sulfur atom alone, or it could act as a bidentate or even a bridging ligand, involving the nitrogen atoms of the quinoxaline ring.

Metal-Ligand Interactions and Stereochemical Aspects

The nature of the metal-ligand interactions in complexes of this compound would depend on the specific metal ion and the coordination mode of the ligand. The interaction between a metal and a redox-active ligand can lead to interesting electronic structures. frontiersin.org The thiol group, being redox-active, could participate in electron transfer processes within the coordination sphere.

The geometry of the resulting metal complexes can vary significantly, from tetrahedral and square planar to octahedral, depending on the coordination number of the metal and the steric and electronic properties of the ligands. isca.innih.gov The stereochemistry of these complexes is also an important aspect, particularly when chiral centers are present or when the arrangement of ligands around the metal center leads to isomerism. The ability of the thiol group to act as a bridging ligand could lead to the formation of polynuclear complexes with interesting magnetic or catalytic properties. The transient nature of metal-thiol coordination can also play a role in catalytic cycles. nih.gov

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsPotential Complex Structure
MonodentateSLinear or bent M-S bond
BidentateN, SChelate ring formation
BridgingSDinuclear or polynuclear complex
BridgingN, SPolynuclear complex with N and S bridging

Supramolecular Assembly and Self-Organization of this compound Derivatives

The supramolecular assembly and self-organization of this compound derivatives are governed by a variety of non-covalent interactions, leading to the formation of ordered structures in the solid state and in solution. The unique architecture of these molecules, featuring a planar, electron-deficient quinoxaline ring and a nucleophilic thiol group, allows for a diverse range of intermolecular forces to dictate their aggregation into higher-order structures. These interactions include hydrogen bonding, π-π stacking, and thiol-specific interactions, which collectively contribute to the stability and morphology of the resulting assemblies.

The nitrogen atoms within the pyrazine ring of the quinoxaline moiety are effective hydrogen bond acceptors. This characteristic allows for the formation of robust hydrogen-bonded networks. For instance, in amino-substituted quinoxaline derivatives, a common 'pincer' hydrogen-bond motif has been observed where a single quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds, leading to the formation of spiral or helical structures. nih.gov While direct studies on this compound are limited, it is plausible that the thiol proton (S-H) could act as a hydrogen bond donor to the quinoxaline nitrogen (S-H···N), an interaction known to be weaker than its O-H···N counterpart but still significant in directing molecular assembly. researchgate.net

Furthermore, the extended π-system of the quinoxaline ring makes it prone to π-π stacking interactions. iucr.orgdocumentsdelivered.com These interactions are a crucial driving force in the self-assembly of many aromatic and heteroaromatic systems, contributing to the formation of columnar or layered structures. The stacking arrangement of quinoxaline derivatives can be influenced by substituents on the ring, which can modulate the electronic properties and steric hindrance, thereby fine-tuning the geometry and strength of the π-π interactions. rsc.org

The interplay of these various non-covalent forces—hydrogen bonding involving the quinoxaline nitrogens, π-π stacking of the aromatic rings, and interactions involving the thiol group—determines the final supramolecular structure of this compound derivatives. The specific outcome of the self-assembly process is dependent on factors such as the solvent, temperature, and the presence of other functional groups on the quinoxaline core.

Table 1: Potential Non-covalent Interactions in the Supramolecular Assembly of this compound Derivatives

Interaction TypeDonorAcceptorDescription
Hydrogen BondingThiol group (S-H)Quinoxaline NitrogenFormation of S-H···N hydrogen bonds, contributing to linear or cyclic motifs.
π-π StackingQuinoxaline Ring (π-system)Quinoxaline Ring (π-system)Face-to-face or offset stacking of the aromatic rings, leading to columnar structures.
S-H/π InteractionThiol group (S-H)Quinoxaline Ring (π-system)Interaction of the thiol hydrogen with the electron cloud of an adjacent quinoxaline ring.
Weak Hydrogen BondingC-H groups on the aromatic ringQuinoxaline Nitrogen or SulfurWeak C-H···N or C-H···S interactions can further stabilize the crystal packing.
van der Waals ForcesEntire MoleculeEntire MoleculeDispersive forces that contribute to the overall cohesion of the molecular assembly.

Computational and Theoretical Investigations of Quinoxaline 5 Thiol

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. researchgate.net By approximating the many-electron Schrödinger equation, DFT provides a feasible yet rigorous framework for analyzing molecules like Quinoxaline-5-thiol. Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G** or 6-311++G(d,p), to optimize the molecular geometry and compute various electronic parameters. researchgate.netsphinxsai.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netmdpi.com

For the parent quinoxaline (B1680401) molecule, DFT calculations have established its HOMO-LUMO energies. researchgate.net The introduction of a thiol (-SH) group at the 5-position is expected to significantly modulate these values. The sulfur atom's lone pairs would likely raise the energy of the HOMO, while the effect on the LUMO would depend on the extent of conjugation and inductive effects. This generally leads to a smaller energy gap compared to the unsubstituted quinoxaline, suggesting increased reactivity. researchgate.net

To illustrate the typical data obtained from such an analysis, the following table presents calculated electronic properties for the parent quinoxaline molecule, which serves as a reference for understanding thiol-substituted derivatives.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Quinoxaline-6.89-1.215.68

This table is illustrative and based on typical DFT calculation results for the parent quinoxaline molecule. Specific values for this compound would require dedicated computational analysis.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps use a color spectrum to identify regions of varying electron density: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the MEP map would be expected to show a high negative potential (red) around the nitrogen atoms of the pyrazine (B50134) ring and the sulfur atom of the thiol group, highlighting these as primary sites for electrophilic interaction and hydrogen bonding. nih.govunc.edu Conversely, the hydrogen atom of the thiol group would exhibit a positive potential (blue), marking it as an acidic site. The aromatic rings would display a more complex potential landscape, influenced by the fused ring system and the thiol substituent.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules possess a large energy gap. researchgate.netmdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -μ. mdpi.com

Global Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is given by ω = μ² / 2η. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. Soft molecules, with small energy gaps, are more reactive. researchgate.net

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

ParameterFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Electronegativity (χ)-(EHOMO + ELUMO) / 2Electron attracting power
Electrophilicity Index (ω)μ² / 2ηPropensity to accept electrons
Chemical Softness (S)1 / ηMeasure of reactivity/polarizability

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments (e.g., in a solvent or near a biological receptor). researchgate.netmdpi.com

For this compound, MD simulations can predict its stable conformations by analyzing the rotational freedom around the C-S bond. Key parameters such as the Root-Mean-Square Deviation (RMSD) are monitored to assess the stability of the simulation and identify conformational changes over time. nih.govresearchgate.net Furthermore, simulations can model how this compound interacts with solvent molecules or other solutes, providing insights into its solvation properties and its potential to form aggregates through hydrogen bonding or π-π stacking.

Theoretical Insights into Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. DFT calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways. iiste.org For reactions involving this compound, such as its synthesis or its participation in nucleophilic substitution, theoretical studies can provide a detailed, step-by-step understanding of the process.

For instance, the synthesis of a related compound, quinoxaline-2-thiol, involves a proposed mechanism with steps like carbophilic addition, elimination, intramolecular nucleophilic addition, and dehydration. researchgate.net A theoretical study of this or similar reactions involving this compound would involve optimizing the geometries of reactants, intermediates, transition states, and products to calculate the reaction's thermodynamic and kinetic feasibility. This approach can validate proposed mechanisms or suggest alternative pathways that are more energetically favorable.

Structure-Property Relationships from Computational Modeling of Thiol-Substituted Quinoxalines

For thiol-substituted quinoxalines, computational studies can reveal how the position and chemical environment of the thiol group affect the molecule's electronic, optical, and reactive properties. For example, DFT calculations on various quinoxaline derivatives have shown that the nature of substituents significantly alters the HOMO and LUMO energy levels. nih.govnih.gov The introduction of a thiol group at the 5-position on the quinoxaline core would be predicted to lower the HOMO-LUMO gap, potentially enhancing its utility in organic electronics or as a reactive chemical intermediate. researchgate.netnih.gov By comparing the calculated properties of this compound with other isomers (e.g., Quinoxaline-2-thiol or Quinoxaline-6-thiol), a clear SPR can be established, providing a rational basis for designing new quinoxaline derivatives with tailored functionalities. nih.govmdpi.com

Research Applications of Quinoxaline 5 Thiol in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

Quinoxaline (B1680401) derivatives, as a class of compounds, are recognized for their versatile electronic properties, making them promising candidates for various applications in organic electronics. nih.govqmul.ac.uk Their electron-deficient nature, stemming from the nitrogen atoms in the pyrazine (B50134) ring, allows them to function effectively as electron-transporting materials. nih.govqmul.ac.uk The rigid and planar structure of the quinoxaline core facilitates π-π stacking, which is crucial for charge transport in organic semiconductor devices. nih.gov

Electron Transporting Materials

Quinoxaline and its derivatives are widely explored as electron-transporting materials (ETMs) in organic electronic devices. nih.govqmul.ac.uk The inherent electron-deficient characteristics of the quinoxaline ring system allow for efficient electron injection and transport. The electronic properties of these materials can be fine-tuned by introducing various substituent groups onto the quinoxaline core, which alters their energy levels and charge carrier mobility.

One study has proposed the involvement of a "thioquinoxaline redox carrier" in electron transfer processes within biological systems, which suggests the potential for thiol-substituted quinoxalines to participate in electron transport. researchgate.net However, specific research on Quinoxaline-5-thiol as a dedicated electron transporting material in the context of advanced materials science is not prominently featured in the available literature.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Quinoxaline derivatives have been successfully employed as emitters, hosts, and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). st-andrews.ac.ukresearchgate.netrsc.org Their rigid structure contributes to high thermal stability, a desirable characteristic for OLED materials. st-andrews.ac.uk By modifying the molecular structure, the emission color of quinoxaline-based OLEDs can be tuned across the visible spectrum, from blue to deep-red and even near-infrared (NIR). st-andrews.ac.ukrsc.org Donor-acceptor type molecules incorporating a quinoxaline acceptor unit are particularly effective as fluorescent emitters. researchgate.net

While the potential for quinoxaline derivatives in OLEDs is well-established, there is no specific research available that details the performance and application of this compound in this area.

Organic Photovoltaics and Dye-Sensitized Solar Cells

In the realm of solar energy conversion, quinoxaline-based materials have shown significant promise. They are utilized as electron acceptors and as components of sensitizing dyes in both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). springerprofessional.deresearchgate.netcase.edunih.gov The electron-accepting nature of the quinoxaline moiety facilitates charge separation and transfer, which are critical processes in photovoltaic devices. case.edu The broad absorption spectra and tunable energy levels of quinoxaline derivatives make them attractive for harvesting solar energy. springerprofessional.de

Despite the extensive research on various quinoxaline derivatives in solar cell applications, specific studies detailing the use and performance of this compound in organic photovoltaics or dye-sensitized solar cells could not be identified in the conducted literature search.

Organic Field-Effect Transistors (OFETs)

Quinoxaline derivatives have been investigated as the semiconductor layer in Organic Field-Effect Transistors (OFETs). nih.govfrontiersin.org Depending on the molecular design, they can exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. nih.govfrontiersin.org The planarity and rigidity of the quinoxaline core promote ordered molecular packing in the solid state, which is essential for achieving high charge carrier mobility in OFETs. nih.gov

While the broader class of quinoxaline compounds shows potential for OFET applications, research specifically focused on the synthesis, characterization, and device performance of this compound in OFETs is not currently available.

Corrosion Inhibition Mechanisms and Material Protection Research

The use of organic molecules as corrosion inhibitors is a well-established strategy for protecting metallic materials from degradation. Quinoxaline derivatives have been reported as effective corrosion inhibitors for various metals in acidic media. researchgate.netbohrium.comresearchgate.net Their inhibitory action is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net

Adsorption Behavior and Film Formation Studies

The corrosion inhibition efficiency of quinoxaline derivatives is closely linked to their adsorption behavior on the metal surface. researchgate.net The presence of heteroatoms (nitrogen in the quinoxaline ring) and π-electrons in the aromatic system facilitates strong adsorption onto the metal surface. researchgate.net This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The formation of a stable, dense, and uniform inhibitor film on the metal surface is crucial for effective corrosion protection. researchgate.net

While the general principles of adsorption and film formation for quinoxaline-based corrosion inhibitors are understood, specific experimental or theoretical studies on the adsorption behavior and film formation characteristics of this compound for material protection were not found in the reviewed literature. The presence of a thiol group could potentially enhance adsorption on certain metal surfaces, but dedicated research is needed to confirm this.

Photoinitiators and Photopolymerization Research

Quinoxaline derivatives have emerged as a promising scaffold for designing efficient photoinitiating systems, particularly for visible light photopolymerization. researchgate.netresearchgate.net Photopolymerization is a process that uses light to convert liquid monomers into solid polymers, and the development of initiators that work under low-intensity light sources like LEDs is an active area of research. researchgate.net

Quinoxaline-based compounds can function as Type II photoinitiators, which require a co-initiator, typically an electron donor, to generate the reactive species (free radicals) that initiate polymerization. mdpi.com Research has explored their use with various co-initiators, including amines like N-methyldiethanolamine (MDEA) and even unconventional ones like benzaldehyde. researchgate.net More recently, to avoid the use of potentially mutagenic aromatic amines, derivatives of acetic acid have been successfully used as co-initiators with quinoxaline-based dyes. mdpi.comnih.gov

The efficiency of these photoinitiating systems is often evaluated using methods like microcalorimetry to measure the rate of polymerization (Rp) and the heat generated during the exothermic process. mdpi.comnih.gov Studies have shown that new photoinitiating systems based on quinoxaline skeletons can exhibit efficiencies comparable to or even better than commercially used photoinitiators like camphorquinone, which is widely used in dental composites. mdpi.comnih.gov An advantage of some new quinoxaline-based systems is a reduction in the temperature increase during photopolymerization without significantly compromising the curing time or polymerization rate. mdpi.com The presence of sulfur atoms in the quinoxaline structure can influence the absorption properties, with absorption maxima typically observed in the near-UV to visible range (e.g., 386 nm to 406 nm). researchgate.net

Table 2: Performance of Selected Quinoxaline-Based Photoinitiating Systems

Quinoxaline Derivative Co-initiator Monomer Application Area Key Finding Reference
QNX-1 to QNX-5 MDEA, MPAPE Methyl Methacrylate (MMA) General Polymerization Excellent photoinitiation under UV light (350 nm). researchgate.net
Acenaphthoquinoxaline Derivatives Organic Acids Trimethylolpropane triacrylate (TMPTA) Dental Composites Efficiency comparable to camphorquinone; eliminates need for aromatic amines. nih.gov
Various Quinoxaline Dyes Acetic Acid Derivatives (PTAA, PAA, NAA) Trimethylolpropane triacrylate (TMPTA) Dental Materials Good efficiency for free radical polymerization; decreased exothermicity. mdpi.com

This table is interactive. Data can be sorted by column.

Building Blocks for Advanced Polymeric and Covalent Organic Frameworks

The rigid and planar structure of the quinoxaline moiety makes it an excellent building block for the synthesis of highly ordered, porous materials such as Covalent Organic Frameworks (COFs). nih.govelsevierpure.com COFs are a class of crystalline polymers with permanent porosity and well-defined structures, constructed from organic building blocks linked by strong covalent bonds.

The first quinoxaline-based 2D-COF was developed through a novel synthetic protocol, demonstrating that these frameworks are highly ordered and nanoporous. nih.gov A key advantage of the quinoxaline backbone is its potential for postsynthetic modification, allowing for the introduction of different chemical functionalities within the pores. nih.govelsevierpure.com This tunability is crucial for tailoring the material's properties for specific applications, such as membrane-based separations. nih.gov

In a notable application, sulfide- and disulfide-bridged quinoxaline COFs have been designed as electrode materials for lithium-organosulfide (Li-OrS) batteries. nih.govresearchgate.net In these frameworks, the quinoxaline cores act as chelating sites for lithium ions, while the redox-active organosulfide bridges provide additional active sites for reversible lithium storage. nih.gov This dual-site mechanism allows for fast kinetics and a reversible cleavage of the sulfur-sulfur bonds during charging and discharging. nih.govresearchgate.net A significant benefit of covalently anchoring the sulfide (B99878) chains within the COF structure is the marked reduction of lithium-polysulfide dissolution into the electrolyte, a common problem that plagues traditional lithium-sulfur batteries. nih.gov

Sensing and Probe Development Based on Thiol-Quinoxaline Scaffolds

The unique photophysical properties of quinoxaline derivatives make them ideal candidates for the development of fluorescent sensors and probes. mdpi.com The incorporation of a thiol group or other recognition sites onto the quinoxaline scaffold allows for the selective detection of various analytes. nih.gov These sensors often operate on principles like intramolecular charge transfer (ICT) and can be designed to give a ratiometric response, which enhances accuracy by taking the ratio of fluorescence intensities at two different wavelengths. nih.govnih.gov

For example, a ratiometric fluorescent probe based on a quinoxaline fluorophore was developed for the highly sensitive detection of thiophenols, which are volatile aromatic sulfur compounds found in food and the environment. nih.gov This probe exhibited a low detection limit of 6.3 nM and was successfully used to detect thiophenols in food samples and living cells. nih.gov Similarly, another quinoxaline-based fluorescent probe was designed for the detection of aniline and p-nitroaniline, with a detection limit as low as 0.3 μM for aniline. nih.gov

Beyond specific molecules, quinoxaline scaffolds are also used for developing pH sensors. Water-soluble quinoxaline derivatives bearing amino groups have been synthesized to function as dual-channel pH indicators in acidic aqueous solutions (pH 1-5). mdpi.com These sensors exhibit changes in both their absorption and emission spectra upon protonation of the heteroaromatic ring, allowing for semi-quantitative pH estimation with the naked eye. mdpi.com

Table 3: Examples of Sensors Based on Quinoxaline Scaffolds

Probe Name Target Analyte Detection Limit Key Feature Reference
QNF Thiophenols (e.g., Benzenethiol) 6.3 nM Ratiometric fluorescence response. nih.gov
PAMD Aniline 0.3 μM Ratiometric fluorescence response (570 nm to 460 nm). nih.gov
QC1 pH (acidity) N/A (range 1-5) Water-soluble; dual-channel colorimetric and fluorescent response. mdpi.com

This table is interactive. Data can be sorted by column.

Mechanistic Biological and Biomedical Research Applications of Quinoxaline 5 Thiol

Mechanistic Investigations of Antimicrobial Activities

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial properties, and research has delved into the specific mechanisms by which they exert these effects. wisdomlib.org

Antibacterial Action: DNA Synthesis Inhibition and Free Radical Generation

The antibacterial action of certain quinoxaline derivatives is linked to their ability to inhibit DNA synthesis and generate damaging free radicals. europeanreview.org For instance, quinoxaline 1,4-dioxides can be reduced by bacterial oxidoreductases, a process that leads to the production of reactive oxygen species (ROS). mdpi.com This generation of ROS contributes to DNA damage and interferes with essential cellular processes. mdpi.comresearchgate.net Studies have shown that some quinoxaline compounds, like 3-hydrazinoquinoxaline-2-thiol (B1673409), inhibit DNA synthesis and promote the production of ROS, which induces oxidative stress in bacteria. europeanreview.orgbjbms.org This dual mechanism, targeting both DNA replication and cellular integrity through oxidative stress, is a key aspect of their antibacterial efficacy. researchgate.netbjbms.org Specifically, the synthesis of DNA has been observed to be completely inhibited by certain quinoxaline 1,4-di-N-oxides under anaerobic conditions. frontiersin.orgnih.gov Electron paramagnetic resonance (EPR) measurements have confirmed the generation of free radicals during the reduction of these compounds. frontiersin.orgnih.gov

Antifungal and Antiviral Activity Mechanisms

The antifungal activity of quinoxaline derivatives has been demonstrated against various fungal species. mdpi.com For instance, 3-hydrazinoquinoxaline-2-thiol has shown efficacy against Candida species by inhibiting DNA synthesis and promoting the production of reactive oxygen species (ROS), which leads to fungal cell death. The combination of 3-hydrazinoquinoxaline-2-thiol with thymoquinone (B1682898) has been shown to have a synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) against resistant Candida strains. This synergistic action is attributed to the dual mechanisms of ROS overproduction and DNA synthesis inhibition.

In the realm of antiviral research, certain quinoxaline derivatives have shown promising activity. For example, some derivatives have displayed notable efficacy against coxsackievirus B5 (CBV5). mdpi.com The mechanism of action for some of these antiviral quinoxalines involves targeting viral replication processes. While the precise mechanisms for many quinoxaline-based compounds are still under investigation, their ability to interfere with fundamental cellular and viral processes underscores their potential as broad-spectrum antimicrobial agents. wisdomlib.orgacs.org

Mechanistic Studies in Anticancer Research

Quinoxaline derivatives have emerged as significant scaffolds in anticancer drug discovery due to their diverse mechanisms of action. mdpi.comresearchgate.net These mechanisms include the inhibition of various kinases, induction of programmed cell death (apoptosis), and interference with cellular division machinery. mdpi.com

Kinase Inhibition Mechanisms (e.g., Tyrosine Kinase, C-MET Kinase, PI3K)

Quinoxaline-based compounds have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ekb.eg

Tyrosine Kinase Inhibition: Many quinoxaline derivatives have been identified as potent inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). researchgate.netscielo.br By competing with ATP at the kinase's binding site, these inhibitors can block downstream signaling pathways that promote cell proliferation and survival. ekb.eg

c-Met Kinase Inhibition: The c-Met kinase, a receptor tyrosine kinase, is a key target in cancer therapy due to its role in tumor growth and metastasis. researchgate.netcapes.gov.br Several novel quinoxaline derivatives have been synthesized and shown to be potent and specific inhibitors of c-Met kinase. nih.gov Molecular docking studies have helped to understand the binding interactions of these compounds within the c-Met active site, guiding the design of more effective inhibitors. capes.gov.brnih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. rjptonline.orgfrontiersin.org Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR (mammalian target of rapamycin), another key protein in the same pathway. rjptonline.orgnih.gov Compounds like PKI-587 have shown potent inhibitory activity against both PI3K and mTOR and are being investigated in clinical trials. rjptonline.org The mechanism involves blocking the ATP-binding site of these kinases, thereby inhibiting the entire signaling pathway. rjptonline.org

Table 1: Quinoxaline Derivatives as Kinase Inhibitors
Derivative ClassTarget Kinase(s)Observed EffectReference(s)
Quinoxaline DerivativesTyrosine Kinases (EGFR, VEGFR)Inhibition of kinase activity, blocking downstream signaling researchgate.net, ekb.eg
Substituted Quinoxalinesc-Met KinasePotent and selective inhibition of c-Met capes.gov.br, nih.gov, nih.gov
Quinoxaline DerivativesPI3K/mTORDual inhibition of PI3K and mTOR signaling pathways rjptonline.org, mdpi.com

Induction of Apoptosis and DNA Damage Pathways

A significant mechanism through which quinoxaline derivatives exert their anticancer effects is by inducing apoptosis and triggering DNA damage response pathways. researchgate.netmdpi.com

Certain novel quinoxaline derivatives have been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3. researchgate.net These compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.net For example, some derivatives have been found to halt the cell cycle at the G2/M or S phase. researchgate.netresearchgate.net

Furthermore, some quinoxaline compounds can directly cause DNA damage. acs.org This damage can activate DNA damage response (DDR) pathways, which, if the damage is too extensive to be repaired, can lead to programmed cell death. frontiersin.org The ability of these compounds to intercalate with DNA can disrupt its normal function and contribute to cytotoxicity. researchgate.net The generation of reactive oxygen species (ROS) by some quinoxaline derivatives can also contribute to DNA damage and induce apoptosis. nih.gov

Table 2: Apoptotic and DNA Damage Mechanisms of Quinoxaline Derivatives
Compound/DerivativeCancer Cell Line(s)Mechanism of ActionOutcomeReference(s)
Novel Oxadiazole-QuinoxalinesLeukemia, CNS, Ovarian, Breast CancerDelay of S phase, Induction of apoptosisCell death mdpi.com
N-allyl quinoxalineA549 (Lung), MCF-7 (Breast)Induction of apoptotic cell death, Cell cycle arrest at S and G1 phasesPotent cytotoxicity researchgate.net
3-(benzazol-2-yl)quinoxaline derivative (10c)HCT-116 (Colon)Induction of apoptosis, Cell cycle arrest at G2/M phase, ROS generationPotent cytotoxicity researchgate.net
Quinoxaline derivative (Compound 12)Human cancer cell linesROS production, Malfunction of mitochondrial membrane potential, Apoptosis inductionAntiproliferative activity nih.gov

Tubulin Polymerization Inhibition Research

Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several quinoxaline derivatives have been investigated as inhibitors of tubulin polymerization, a critical process for cell division. mdpi.comresearchgate.net

These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. nih.govplos.org This disruption of the microtubule network leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers apoptosis. researchgate.netnih.gov Research has identified novel quinoxaline derivatives with potent antiproliferative activity that function through this mechanism. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the tubulin structure, aiding in the development of more effective anticancer agents targeting microtubule dynamics. nih.gov

Anti-inflammatory and Antioxidant Mechanistic Pathways

Quinoxaline derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents, operating through various mechanistic pathways. Research into thiol-substituted quinoxalines, such as 3-hydrazinoquinoxaline-2-thiol, reveals specific interactions with key inflammatory mediators. ijpsonline.com These compounds have shown an ability to modulate the immune response by significantly reducing the levels of pro-inflammatory cytokines. ijpsonline.com

One of the primary mechanisms involves the downregulation of tumor necrosis factor-alpha (TNF-α), a critical cytokine in systemic inflammation. ijpsonline.com In vivo studies on rat models with carrageenan-induced paw edema demonstrated that topical application of a 3-hydrazinoquinoxaline-2-thiol formulation led to a notable decrease in TNF-α levels, comparable to the effects of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. ijpsonline.com Further investigations have shown that these derivatives can also suppress other key cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). This broad-spectrum cytokine suppression is largely attributed to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses. By inhibiting NF-κB expression, these compounds effectively hinder the transcription of multiple pro-inflammatory genes.

The antioxidant activity of quinoxaline derivatives is often linked to the N-oxide groups within their structure. frontiersin.org Quinoxaline 1,4-dioxides, for example, have been found to possess potent antioxidant properties. frontiersin.orgmdpi.com The synthesis of specific derivatives, such as chalcones derived from 2-acetyl-3-methylquinoxaline 1,4-dioxide, has yielded compounds with high antioxidant and anti-inflammatory activity. mdpi.com The mechanism of action for thiol-containing compounds may also involve direct scavenging of reactive oxygen species (ROS) or participation in redox cycling, thereby mitigating oxidative stress. embopress.org

Table 1: Impact of Thiol-Substituted Quinoxalines on Inflammatory Mediators

Mediator Biological Function Observed Effect of Quinoxaline-thiol Derivatives Source(s)
TNF-α Pro-inflammatory cytokine; central role in systemic inflammation. Significant reduction in expression levels. ijpsonline.com
IL-1β Pro-inflammatory cytokine; mediates inflammatory response. 72% decrease in wound tissue levels.
IL-6 Pro-inflammatory cytokine; involved in acute phase reactions. 65% decrease in wound tissue levels.

| NF-κB | Transcription factor; regulates genes for inflammatory response. | 54% suppression of expression. | |

Otoprotective Mechanisms of Action in Hair Cell Preservation Research

Research into the preservation of auditory hair cells has identified certain quinoxaline derivatives as promising otoprotective agents. Hair cell loss, a primary cause of hearing impairment, can be induced by factors like ototoxic drugs (e.g., aminoglycosides, cisplatin) and noise exposure. nih.govnih.gov While research specifically on Quinoxaline-5-thiol is limited in this area, studies on structurally similar analogs, particularly quinoxaline-5-carboxylic acid (Qx28), provide significant mechanistic insights. nih.govnih.gov

Screening of a library of quinoxaline derivatives identified Qx28 as a potent agent that provides robust protection to hair cells in both zebrafish and mouse cochlear explants against damage from aminoglycosides and cisplatin. nih.govnih.gov The primary otoprotective mechanism of Qx28 involves the targeted inhibition of the NF-κB canonical pathway activation. nih.govnih.gov This pathway is a key player in the cellular stress and inflammatory response that leads to apoptosis in hair cells following ototoxic insult. By blocking this pathway, the compound directly counteracts the toxin's mechanism of action, promoting cell survival. nih.govnih.gov

Crucially, the protective action of Qx28 does not appear to interfere with the fundamental function of the hair cells. Studies showed that at effective protective concentrations, the compound does not block the mechanotransduction channels responsible for hearing, nor does it compromise the antibacterial efficacy of aminoglycoside antibiotics. nih.govnih.gov This suggests a direct and specific cellular protection mechanism rather than a general inhibition of cellular uptake or function. Only at significantly higher doses was a partial blockage of mechanotransduction channels observed. nih.govnih.gov The specificity of the substituent's position is critical, as a similar compound with the carboxylic acid group at position 6 showed minimal protective effect, highlighting the importance of the substitution at the 5-position. nih.gov

Table 2: Otoprotective Profile of Quinoxaline-5-carboxylic acid (Qx28)

Feature Description Research Finding Source(s)
Primary Target Auditory Hair Cells Protects against aminoglycoside and cisplatin-induced cell loss. nih.govnih.gov
Core Mechanism NF-κB Pathway Blocks the activation of the canonical NF-κB pathway. nih.govnih.gov
Selectivity Mechanotransduction Channels Does not block channels or interfere with antibiotic activity at protective doses. nih.govnih.gov

| Species | Cross-species Efficacy | Protective effects observed in both zebrafish and mouse models. | nih.govnih.gov |

Enzyme Inhibition and Modulatory Research (e.g., Penicillin-Binding Proteins, α-Glucosidase)

The quinoxaline scaffold is a key feature in the design of various enzyme inhibitors, targeting a range of diseases from bacterial infections to diabetes. mdpi.comnih.gov Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, and they can be classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. medcraveonline.com

Penicillin-Binding Proteins (PBPs): PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. biorxiv.org Inhibition of these enzymes by antibiotics, such as β-lactams, disrupts cell wall biosynthesis, leading to bacterial cell death. biorxiv.org While direct studies of this compound against PBPs are not prominent, the quinoxaline core is utilized in designing novel antibacterial agents. mdpi.com The potency of such inhibitors is often measured by the second-order rate constant k_inact_/K_I_, which provides a more accurate measure for time-dependent, irreversible inhibitors compared to IC50 values. biorxiv.org

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govmdpi.comscielo.br Inhibiting α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govx-mol.net Numerous heterocyclic compounds, including quinoxaline derivatives, have been investigated as α-glucosidase inhibitors. nih.govx-mol.net Kinetic studies of various inhibitors have revealed different mechanisms; for instance, some act as competitive inhibitors, directly competing with the natural substrate for the enzyme's active site, while others may be non-competitive or uncompetitive, binding to a different site on the enzyme or the enzyme-substrate complex, respectively. medcraveonline.comscielo.bripb.ac.id The introduction of thiol groups can influence binding affinity and inhibitory mechanism. medcraveonline.com

Table 3: Quinoxaline Scaffolds in Enzyme Inhibition Research

Target Enzyme Biological Role Therapeutic Goal of Inhibition Potential Mechanism of Quinoxaline-based Inhibitors Source(s)
Penicillin-Binding Proteins (PBPs) Bacterial cell wall synthesis. Disruption of bacterial growth (Antibacterial). Covalent, irreversible inhibition of the enzyme's active site. biorxiv.org
α-Glucosidase Carbohydrate digestion in the small intestine. Control of postprandial blood glucose levels (Anti-diabetic). Competitive, non-competitive, or mixed inhibition of carbohydrate hydrolysis. nih.govmdpi.comscielo.brx-mol.net

| Restriction Enzymes | Cleavage of DNA at specific sites. | Modulation of DNA-related processes. | Inhibition of DNA cleavage through specific ligand interactions. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Thiol-Substituted Quinoxalines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of quinoxaline derivatives influences their biological activity. For thiol-substituted quinoxalines, several structural features are critical determinants of their efficacy as therapeutic agents. acs.orgresearchgate.net

Table 4: Summary of Structure-Activity Relationships for Thiol-Substituted Quinoxalines

Structural Feature / Modification Impact on Biological Activity Mechanistic Rationale Source(s)
Thiol/Thione Tautomerism Influences chemical reactivity and biological interactions. The equilibrium between the two forms affects binding affinity and reaction pathways.
S-Alkylation Modulates activity; can enhance anticancer properties. Alters steric and electronic properties at the active site of interaction. acs.org
Substitution at positions 6/7 Electron-withdrawing groups can increase cytotoxicity. Lowers the reduction potential, facilitating activation under hypoxic conditions. mdpi.comresearchgate.net

| Substitution at position 3 | Phenyl group contributes to a continuous conjugated system. | Enhances the aromatic character and influences electronic distribution. | acs.org |

Advanced Analytical Methodologies for Quinoxaline 5 Thiol Detection in Research

Fluorescent Probes for Specific Thiol Detection

Fluorescence-based sensing has emerged as a powerful tool for the detection of thiols due to its high sensitivity, potential for real-time monitoring, and non-invasive nature. nih.gov Probes incorporating the quinoxaline (B1680401) scaffold have been designed for the detection of various thiols. nih.govresearchgate.net

Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes by providing a built-in self-calibration for environmental effects, which can enhance the accuracy of quantification. nih.gov The design of such sensors for thiols often involves the integration of a thiol-reactive moiety with a fluorophore that exhibits a change in its emission spectrum upon reaction.

While specific ratiometric probes for Quinoxaline-5-thiol are not extensively detailed in the reviewed literature, the principles can be illustrated through the development of quinoxaline-based probes for other thiophenols. For instance, a novel ratiometric fluorescent probe, QNF, was designed using a quinoxaline derivative as the fluorophore. nih.gov In this design, a 2,4-dinitrophenoxy group acts as the recognition site for thiophenols. The nucleophilic substitution reaction between the thiophenol and the probe leads to a distinct change in the fluorescence emission, allowing for ratiometric detection. nih.gov The probe demonstrated a low detection limit of 6.3 nM for benzenethiol. nih.gov

Another strategy involves using a coumarin-pyridine derivative as the fluorophore with a 2,4-dinitrophenyl ether as the sensing unit for thiophenol derivatives. researchgate.net This design resulted in a probe with a significant fluorescence ratio change and a low detection limit of 24 nM for 4-methylthiophenol. researchgate.net These examples highlight the modular design of ratiometric probes where a quinoxaline-based fluorophore can be paired with a thiol-specific recognition site.

Table 1: Examples of Quinoxaline-Based Ratiometric Fluorescent Probes for Thiophenols

Probe Name Fluorophore Core Recognition Moiety Analyte Detection Limit Reference
QNF Quinoxaline-naphthalene 2,4-dinitrophenoxy Benzenethiol 6.3 nM nih.gov

This table presents data for quinoxaline-based probes designed for general thiophenols, illustrating the design principles applicable to this compound.

The application of fluorescent probes for thiol detection extends to complex matrices such as food samples and biological systems. For example, the quinoxaline-based probe QNF was successfully used to detect thiophenols in food samples. nih.gov This demonstrates the potential for using such probes to monitor food quality and safety, as thiophenols can be present as flavor compounds. nih.gov

In biological research, fluorescent probes are invaluable for imaging and quantifying thiols in living cells. bohrium.com Quinoxaline-based probes have been developed for the detection of biothiols like cysteine (Cys) and glutathione (B108866) (GSH). researchgate.net A "turn-on" fluorescent probe based on a quinoxaline scaffold was developed for the highly selective and sensitive detection of Cys in food samples and for bioimaging applications. researchgate.net This probe exhibited a low detection limit of 24 nM for Cys. researchgate.net The ability to visualize the distribution and concentration of specific thiols within cellular compartments is critical for understanding their roles in physiological and pathological processes. nih.gov

Table 2: Application of Quinoxaline-Based Fluorescent Probes

Probe Type Application Area Target Analyte Key Finding Reference
Ratiometric Food Samples Thiophenols Successful detection in food matrices. nih.gov
Turn-on Food Samples & Bioimaging Cysteine (Cys) Highly selective and sensitive detection with a 24 nM limit. researchgate.net

This table showcases applications of quinoxaline-based probes for various thiols, indicating the potential applicability for this compound in similar matrices.

Spectroscopic Techniques for Quantitative and Qualitative Analysis (beyond basic identification)

Spectroscopic methods are fundamental for the structural elucidation and quantification of quinoxaline derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information beyond simple identification.

In ¹³C NMR, the chemical shifts of the carbon atoms in the quinoxaline ring are also characteristic. For example, in 3-aminoquinoxalin-2(1H)-ones, the chemical shift of the aromatic carbon ortho to the amide nitrogen is significantly different from that of the carbon ortho to the imino group, a difference that can be used to identify isomers. psu.edu

Mass spectrometry provides the molecular weight and fragmentation pattern. For 2-quinoxalinethiol (B1303119), electrospray ionization mass spectrometry typically shows a molecular ion peak at an m/z of 162, corresponding to the protonated molecule. The fragmentation pattern can offer insights into the compound's structure.

Table 3: Illustrative Spectroscopic Data for Related Quinoxaline-thiols

Technique Compound Key Spectroscopic Feature Reference
¹H NMR 2-Quinoxalinethiol Aromatic protons: δ 7.0-8.0 ppm; N-H proton: δ 14.0-14.5 ppm
¹³C NMR 3-Amino-6-nitroquinoxalin-2(1H)-one Distinct chemical shifts for C-5 and C-8 used for isomer identification. psu.edu

This table provides examples of spectroscopic data for related compounds to infer the expected analytical characteristics of this compound.

Chromatographic Methods for Thiol Separation and Detection

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantification of quinoxaline derivatives and thiols from complex mixtures.

HPLC is widely used for the analysis of quinoxaline compounds. For instance, a method for the simultaneous determination of five quinoxaline-1,4-dioxides and their metabolites in swine liver was developed using ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS). chromatographyonline.com The separation was achieved on a C18 column with a gradient elution of formic acid in water and methanol (B129727). chromatographyonline.com For thiol analysis by HPLC, derivatization with a fluorescent tag is often employed to enhance detection sensitivity. nih.gov For example, thiols can be derivatized with SBD-F prior to separation by reverse-phase HPLC with fluorescence detection. nist.gov

Gas chromatography is suitable for volatile and thermally stable compounds. For the analysis of less volatile compounds like quinoxaline derivatives, derivatization to increase volatility is a common practice. For example, quinoxalines derived from homoglucans were analyzed by GC-MS after trimethylsilylation. tandfonline.com The analysis of 3-hydrazinoquinoxaline-2-thiol (B1673409) has been performed using gas chromatography to detect residual methanol in formulations. jove.com

Table 4: Examples of Chromatographic Methods for Quinoxaline and Thiol Analysis

Technique Analyte(s) Column Detection Method Key Application Reference
UHPLC-MS/MS Five quinoxaline 1,4-dioxides and metabolites Acquity UHPLC BEH C18 Tandem Mass Spectrometry Residue analysis in swine liver. chromatographyonline.com
RP-HPLC-FD Various thiols C18 or Phenyl Fluorescence (after derivatization) Thiol analysis in environmental samples. nih.govnist.gov
GC-MS Trimethylsilylated quinoxaline derivatives 2% OV-210 Mass Spectrometry Structural analysis of glucans. tandfonline.com

This table summarizes chromatographic methods used for related quinoxaline and thiol compounds, highlighting the methodologies that could be adapted for this compound analysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quinoxaline-5-thiol, and what key experimental parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with thiol-containing precursors. Key parameters include reaction temperature (optimized at 60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., acetic acid or metal catalysts). Yield and purity are assessed via HPLC (>95% purity) and NMR (e.g., δ 8.5–9.0 ppm for aromatic protons). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are their limitations?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms structure via aromatic proton shifts (δ 7.5–9.5 ppm) and carbon environments. Limitations include signal overlap in complex mixtures.
  • HPLC : Reversed-phase C18 columns (acetonitrile/water mobile phase) assess purity. Detection at 254 nm is common, but UV-inactive impurities may require derivatization.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy). Fragmentation patterns aid structural elucidation but require pure samples .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) due to risk of exothermic reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS for emergency protocols .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to predict activation energies and regioselectivity.
  • Kinetic Studies : Correlate computed barriers with experimental rate constants (e.g., via UV-Vis monitoring).
  • Validation : Compare computed IR spectra with experimental data to confirm intermediate structures. Discrepancies may necessitate solvent-effect corrections (e.g., PCM models) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using tools like PRISMA guidelines.
  • Standardization : Adopt uniform protocols (e.g., NIH/WHO guidelines for antimicrobial testing).
  • Statistical Reconciliation : Apply multivariate regression to account for variables like solvent polarity or counterion effects. Contradictions may arise from unaccounted synergies with co-administered drugs .

Q. How can structure-activity relationship (SAR) studies be designed to systematically evaluate the pharmacological potential of this compound analogs?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at positions 2, 3, or 6.
  • In Vitro Screening : Use dose-response assays (IC₅₀ values) against target enzymes (e.g., kinase inhibitors).
  • Data Correlation : Apply QSAR models (e.g., CoMFA) to link structural descriptors (logP, polar surface area) to activity. Validate with leave-one-out cross-validation .

Data Presentation and Reproducibility

Q. How should experimental data for this compound be presented to ensure reproducibility and transparency?

  • Methodological Answer :

  • Tables : Include reaction conditions (solvent, temperature, time), yields, and characterization data (Rf values, melting points).
  • Figures : Use kinetic plots (e.g., time vs. conversion) with error bars from triplicate trials.
  • Supplementary Materials : Provide raw NMR/HPLC chromatograms, crystallographic data (if available), and detailed synthetic protocols. Reference standards (e.g., USP guidelines) ensure cross-lab consistency .

Ethical and Analytical Considerations

Q. What ethical and analytical practices are essential when publishing conflicting data on this compound’s toxicity?

  • Methodological Answer :

  • Full Disclosure : Report all experimental conditions (e.g., cell culture media, exposure durations) to contextualize LD₅₀ discrepancies.
  • Dose-Response Curves : Use non-linear regression models to quantify uncertainty.
  • Ethical Reporting : Avoid selective data omission; discuss limitations in the discussion section. Adhere to OECD guidelines for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.